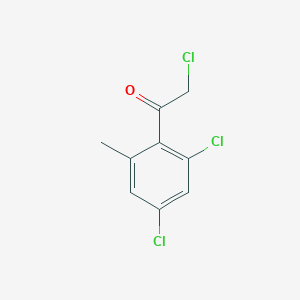
2',4'-Dichloro-6'-methylphenacyl chloride
Overview
Description
2’,4’-Dichloro-6’-methylphenacyl chloride is an organic compound with the molecular formula C9H7Cl3O. It is a derivative of phenacyl chloride, characterized by the presence of two chlorine atoms and one methyl group attached to the phenyl ring. This compound is known for its reactivity and is used in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,4’-Dichloro-6’-methylphenacyl chloride typically involves the chlorination of 6’-methylphenacyl chloride. The reaction is carried out in the presence of a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction conditions usually include an inert solvent like dichloromethane and are conducted under reflux to ensure complete chlorination.
Industrial Production Methods
In an industrial setting, the production of 2’,4’-Dichloro-6’-methylphenacyl chloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient chlorinating agents to achieve high yields. The reaction is monitored closely to ensure the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2’,4’-Dichloro-6’-methylphenacyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines, alcohols, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction can lead to the formation of corresponding alcohols or hydrocarbons.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and various amines. The reactions are typically carried out in polar solvents like ethanol or water.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in aprotic solvents like tetrahydrofuran.
Major Products Formed
Substitution Reactions: Products include substituted phenacyl derivatives.
Oxidation Reactions: Products include ketones and carboxylic acids.
Reduction Reactions: Products include alcohols and hydrocarbons.
Scientific Research Applications
2’,4’-Dichloro-6’-methylphenacyl chloride is utilized in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is conducted to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2’,4’-Dichloro-6’-methylphenacyl chloride involves its reactivity towards nucleophiles. The chlorine atoms act as leaving groups, allowing the compound to undergo nucleophilic substitution reactions. The presence of the methyl group and the electron-withdrawing chlorine atoms influence the reactivity and stability of the compound.
Comparison with Similar Compounds
Similar Compounds
2’,4’-Dichlorophenacyl chloride: Lacks the methyl group, making it less sterically hindered.
6’-Methylphenacyl chloride: Lacks the chlorine atoms, resulting in different reactivity.
2’,4’-Dichloroacetophenone: Similar structure but lacks the phenacyl chloride moiety.
Uniqueness
2’,4’-Dichloro-6’-methylphenacyl chloride is unique due to the combination of chlorine atoms and a methyl group on the phenyl ring. This combination imparts distinct reactivity and properties, making it valuable in specific chemical reactions and applications.
Properties
IUPAC Name |
2-chloro-1-(2,4-dichloro-6-methylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl3O/c1-5-2-6(11)3-7(12)9(5)8(13)4-10/h2-3H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKQDKGVUHZPDMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C(=O)CCl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


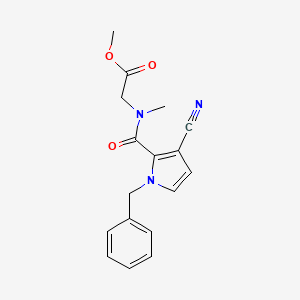

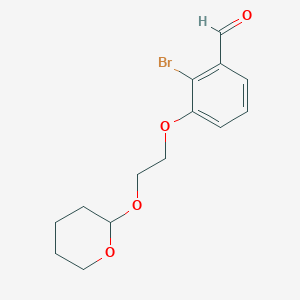
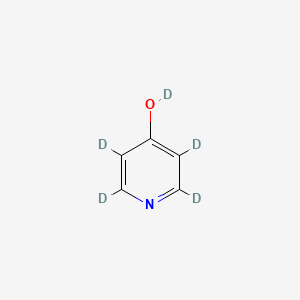
![tert-butyl 4-chloro-1H-pyrazolo[3,4-d]pyrimidine-1-carboxylate](/img/structure/B1411357.png)
![(2-Amino-5-bromophenyl)[(1S)-1-phenylethyl]amine](/img/structure/B1411359.png)
![6-Bromo-1-chloro[1]benzothieno[2,3-c]pyridine](/img/structure/B1411360.png)
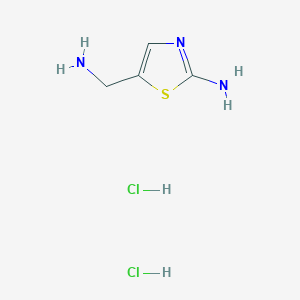

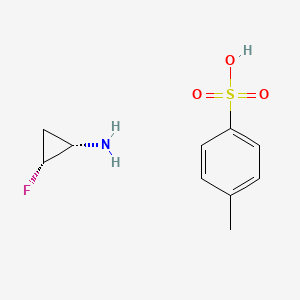
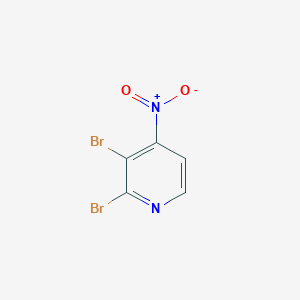


![3-Iodo-1-isopropyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1411369.png)
